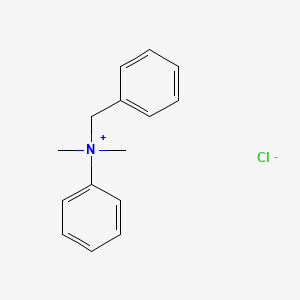

benzyl-dimethyl-phenylazanium chloride

描述

The exact mass of the compound Benzyldimethylphenylammonium chloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10413. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

属性

IUPAC Name |

benzyl-dimethyl-phenylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N.ClH/c1-16(2,15-11-7-4-8-12-15)13-14-9-5-3-6-10-14;/h3-12H,13H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRKASHXFNIPLZ-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+](C)(CC1=CC=CC=C1)C2=CC=CC=C2.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60883917 | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-phenyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3204-68-0 | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-phenyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3204-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzyldimethylphenylammonium chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003204680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leukotrope | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10413 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-phenyl-, chloride (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenemethanaminium, N,N-dimethyl-N-phenyl-, chloride (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-benzyl-N,N-dimethylanilinium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.734 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzyldimethylphenylammonium chloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PZ7TH2R6AE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of Benzyl-dimethyl-phenylazanium chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzyl-dimethyl-phenylazanium chloride, more commonly known as Benzalkonium Chloride (BAC), is a quaternary ammonium compound with a broad spectrum of antimicrobial activity. This technical guide provides a comprehensive overview of its core mechanism of action, focusing on its interaction with microbial cells. The document details the molecular interactions leading to cell death, presents quantitative data on its efficacy, outlines experimental protocols for its study, and describes mechanisms of microbial resistance.

Introduction

This compound is a cationic surfactant widely used as a biocide, antiseptic, and preservative.[1] Its amphiphilic structure, consisting of a positively charged hydrophilic head and a hydrophobic tail, is central to its antimicrobial properties.[2] This guide delves into the intricate mechanisms by which this compound exerts its effects on a cellular level.

Core Mechanism of Action: A Multi-pronged Attack

The primary mode of action of this compound is the disruption of microbial cell membranes.[2] This process can be broken down into several key stages:

-

Adsorption and Binding: The cationic head of the molecule electrostatically interacts with negatively charged components of the microbial cell surface, such as phospholipids and proteins in the cell membrane.[2]

-

Membrane Disruption: The hydrophobic tail then penetrates the lipid bilayer of the cell membrane. This insertion disrupts the membrane's structural integrity, leading to a number of detrimental effects.[2][3]

-

Increased Permeability and Leakage: The disruption of the membrane leads to increased permeability, causing the leakage of essential intracellular components like ions, nucleotides, and enzymes.[2]

-

Enzyme Inhibition and Protein Denaturation: Upon entry into the cell, this compound can interfere with crucial metabolic processes by inhibiting enzyme activity and denaturing proteins.[2]

-

Cell Lysis and Death: The culmination of these events is the loss of cellular homeostasis, leading to cell lysis and death.[3]

The following diagram illustrates the proposed mechanism of action:

Quantitative Data on Antimicrobial Efficacy and Cytotoxicity

The effectiveness of this compound varies depending on the target microorganism and the specific experimental conditions. The following tables summarize key quantitative data from the literature.

Table 1: Minimum Inhibitory Concentrations (MICs) of Benzalkonium Chloride against Various Bacteria

| Microorganism | MIC (mg/L) | Reference |

| Escherichia coli K-12 | 92 (adapted strain) | [1] |

| Salmonella enterica serovar Virchow | 4 to 256 | [1] |

| Escherichia coli O157 | >1000 | [1] |

| Campylobacter coli | 4-fold increase after 15 days exposure | [1] |

Table 2: Cytotoxicity of Benzalkonium Chloride

| Cell Line | Assay | IC50 | Exposure Time | Reference |

| Human Lung Epithelial (H358) | MTT | 7.1 µg/mL | 30 min | [4] |

| Human Lung Epithelial (H358) | MTT | 1.5 µg/mL | 24 h | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method.

-

Preparation of Bacterial Inoculum:

-

A single colony of the test bacterium is inoculated into a suitable broth medium (e.g., Tryptic Soy Broth) and incubated overnight at the optimal temperature (e.g., 37°C).

-

The overnight culture is diluted in fresh broth to achieve a standardized cell density, typically 5 x 10^5 CFU/mL, which can be estimated by measuring the optical density at 600 nm (OD600).

-

-

Preparation of Benzalkonium Chloride Dilutions:

-

A stock solution of this compound is prepared in a suitable solvent (e.g., sterile deionized water).

-

Serial twofold dilutions of the stock solution are prepared in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

The final volume in each well is typically 200 µL.

-

Control wells containing only broth (sterility control) and broth with inoculum (growth control) are included.

-

The plate is incubated for 18-24 hours at the optimal temperature.

-

-

Determination of MIC:

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

-

Bacterial Membrane Permeability Assay (ONPG Assay)

This assay measures the permeability of the inner bacterial membrane by quantifying the activity of β-galactosidase on the chromogenic substrate ortho-nitrophenyl-β-galactoside (ONPG).

-

Bacterial Culture and Preparation:

-

Grow an E. coli strain possessing a functional lac operon (e.g., MG1655) to the mid-logarithmic phase in a medium containing an inducer of the lac operon (e.g., lactose or IPTG).

-

Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS).

-

Resuspend the cells in the same buffer to a standardized optical density.

-

-

Assay Procedure:

-

In a 96-well plate, add the bacterial suspension to wells containing different concentrations of this compound.

-

Add ONPG to each well to a final concentration of 2.5 mM.

-

Immediately measure the absorbance at 420 nm at regular intervals using a microplate reader.

-

-

Data Analysis:

-

The rate of increase in absorbance at 420 nm is proportional to the rate of ONPG hydrolysis, which indicates the permeability of the inner membrane.

-

Cytotoxicity Assay (MTT Assay)

This colorimetric assay assesses cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

-

Cell Culture and Seeding:

-

Culture the desired mammalian cell line (e.g., H358) in the appropriate medium and conditions.

-

Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

-

Treatment:

-

Remove the culture medium and replace it with a fresh medium containing various concentrations of this compound.

-

Include a vehicle control (medium without the compound).

-

Incubate the plate for the desired exposure time (e.g., 24 hours).

-

-

MTT Addition and Incubation:

-

Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

-

-

Solubilization and Measurement:

-

Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

The IC50 value (the concentration that inhibits 50% of cell viability) can be determined by plotting the percentage of viability against the log of the compound concentration.

-

Microbial Resistance Mechanisms

Despite its effectiveness, some microorganisms have developed resistance to this compound. The primary mechanisms of resistance include:

-

Efflux Pumps: Bacteria can actively transport the compound out of the cell using efflux pumps, preventing it from reaching its target at a high enough concentration to be effective.[1]

-

Changes in Cell Wall Composition: Alterations in the composition of the cell wall, such as changes in phospholipids and fatty acids, can reduce the binding and penetration of the compound.

-

Biofilm Formation: Bacteria within a biofilm are often more resistant to antimicrobial agents due to the protective extracellular matrix and altered physiological state of the cells.

The following diagram illustrates the relationship between the mechanism of action and resistance mechanisms:

Conclusion

This compound is a potent antimicrobial agent with a primary mechanism of action centered on the disruption of microbial cell membranes. Its cationic and amphiphilic nature allows it to effectively target and compromise the integrity of these vital structures, leading to cell death. While microbial resistance can emerge, a thorough understanding of its mechanism of action is crucial for its continued effective use in various applications and for the development of new antimicrobial strategies. This guide provides a foundational understanding for researchers and professionals in the field of drug development and microbiology.

References

An In-depth Technical Guide to Benzyl-dimethyl-phenylazanium Chloride: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of benzyl-dimethyl-phenylazanium chloride, a quaternary ammonium compound with significant applications in organic synthesis and various industrial processes. This document consolidates available data on its physicochemical properties, spectral characteristics, and toxicological profile. Detailed experimental protocols for its synthesis and analysis are presented, alongside a visualization of its mechanism of action as a phase transfer catalyst.

Chemical Structure and Identification

This compound, also known as benzyldimethylphenylammonium chloride, is a quaternary ammonium salt. Its structure consists of a central nitrogen atom covalently bonded to a benzyl group, a phenyl group, and two methyl groups, with a chloride anion to balance the positive charge of the quaternary ammonium cation.

Chemical Structure:

Identifiers:

-

IUPAC Name: this compound[1]

-

CAS Number: 3204-68-0[1]

-

Molecular Formula: C₁₅H₁₈ClN[1]

-

Synonyms: Benzyldimethylphenylammonium chloride, N-benzyl-N,N-dimethylbenzenaminium chloride, Leucotrope O[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| Molecular Weight | 247.76 g/mol | [1] |

| Appearance | White to off-white or ivory powder | [2] |

| Melting Point | 108-110 °C | [2] |

| Solubility | Soluble in water. | [2] |

| pKa | Data not available |

Spectral Data

The following tables summarize the available spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Solvent: D₂O) [3]

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Specific peak data not fully available in a detailed list format. A representative spectrum is available. | Aromatic protons (phenyl and benzyl groups), benzylic protons (-CH₂-), and methyl protons (-CH₃). |

¹³C NMR

Mass Spectrometry (MS)

The mass spectrum of this compound would show the molecular ion peak for the cation [C₁₅H₁₈N]⁺.

| m/z | Interpretation |

| 212.15 | [M]⁺ (cation) |

Infrared (IR) Spectroscopy

Experimental Protocols

Synthesis of this compound

The following is a representative protocol for the synthesis of this compound based on general methods for the synthesis of quaternary ammonium salts.[4][5]

Materials:

-

N,N-dimethylaniline

-

Benzyl chloride

-

A suitable solvent (e.g., acetonitrile, acetone, or ethyl acetate)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethylaniline (1 equivalent) in the chosen solvent.

-

Slowly add benzyl chloride (1 equivalent) to the solution at room temperature. An exothermic reaction may be observed.

-

After the initial reaction subsides, heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, allow the mixture to cool to room temperature. The product may precipitate out of the solution.

-

Collect the solid product by vacuum filtration and wash with a small amount of cold solvent to remove any unreacted starting materials.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

-

Dry the purified this compound under vacuum to obtain a white to off-white crystalline solid.

Analytical Determination

The purity and concentration of this compound can be determined using High-Performance Liquid Chromatography (HPLC).

HPLC Method:

-

Column: A reverse-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol). The gradient or isocratic elution will need to be optimized.

-

Detection: UV detection at a wavelength where the aromatic rings show significant absorbance (e.g., around 254 nm).

-

Quantification: An external standard calibration curve can be prepared using a certified reference standard of this compound.

Applications

This compound is primarily used as a phase transfer catalyst in organic synthesis. It facilitates the reaction between reactants that are in different, immiscible phases (e.g., an aqueous phase and an organic phase).

Mechanism of Action: Phase Transfer Catalysis

As a phase transfer catalyst, this compound transports a reactant from the aqueous phase to the organic phase where the reaction can occur. The quaternary ammonium cation forms an ion pair with the aqueous-soluble reactant, and the lipophilic organic groups (benzyl and phenyl) of the cation allow this ion pair to be soluble in the organic solvent.

Caption: Mechanism of Phase Transfer Catalysis.

Toxicological Information

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage. It is also very toxic to aquatic life.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.

Conclusion

This compound is a versatile quaternary ammonium salt with well-defined chemical and physical properties. Its primary application as a phase transfer catalyst is crucial in various organic syntheses. This guide provides essential information for researchers and professionals working with this compound, emphasizing its properties, synthesis, analysis, and safe handling. Further research could focus on quantifying its solubility in a wider range of organic solvents and exploring its potential in other applications.

References

- 1. Benzenemethanaminium, N,N-dimethyl-N-phenyl-, chloride (1:1) | C15H18ClN | CID 76668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. spectrabase.com [spectrabase.com]

- 4. CN1267405C - The method for preparing alkyl dimethyl benzyl ammonium chloride - Google Patents [patents.google.com]

- 5. EP1505058A1 - Method for producing alkyldimethylbenzylammonium chlorides - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of N-benzyl-N,N-dimethylbenzenaminium chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-benzyl-N,N-dimethylbenzenaminium chloride, a quaternary ammonium compound with applications as a phase transfer catalyst, emulsifier, surfactant, and disinfectant.[1] This document details the core synthesis pathway, experimental protocols, and quantitative data to support researchers in the replication and optimization of this process.

Core Synthesis Pathway: The Menschutkin Reaction

The primary route for the synthesis of N-benzyl-N,N-dimethylbenzenaminium chloride is the Menschutkin reaction. This reaction involves the quaternization of a tertiary amine, in this case, N,N-dimethylaniline, with an alkyl halide, benzyl chloride.[2] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the nitrogen atom of the tertiary amine attacks the benzylic carbon of benzyl chloride, displacing the chloride ion.

The overall reaction is as follows:

N,N-dimethylaniline + Benzyl chloride → N-benzyl-N,N-dimethylbenzenaminium chloride

Quantitative Data Summary

The following tables summarize the key quantitative data for the synthesis of N-benzyl-N,N-dimethylbenzenaminium chloride.

Table 1: Reactant Properties

| Reactant | Chemical Formula | Molar Mass ( g/mol ) | CAS Number |

| N,N-Dimethylaniline | C₈H₁₁N | 121.18 | 121-69-7 |

| Benzyl Chloride | C₇H₇Cl | 126.58 | 100-44-7 |

Table 2: Experimental Conditions and Yield

| Parameter | Value | Reference |

| Molar Ratio (Benzyl Chloride:N,N-Dimethylaniline) | 1:1 | [3] |

| Solvent System | Methanol/Water | [3] |

| Reaction Temperature | 70°C | [3] |

| Reaction Time for 100% Conversion | 3.3 hours | [3] |

| Comparative Reaction Time (without water) | >5 hours (73% conversion) | [3] |

| Yield of Crystals | 95% | [3] |

Table 3: Product Characterization

| Property | Value | Reference |

| Chemical Name | N-benzyl-N,N-dimethylbenzenaminium chloride | [4] |

| Synonyms | Benzyldimethylphenylammonium chloride, Leucotrope O | [5] |

| CAS Number | 3204-68-0 | [4] |

| Molecular Formula | C₁₅H₁₈ClN | [4] |

| Molecular Weight | 247.76 g/mol | [5] |

| Appearance | White crystalline powder | [6] |

| Melting Point | 134-138°C | [4] |

Experimental Protocol

The following detailed methodology is adapted from a patented synthesis procedure.[3]

Materials:

-

Benzyl chloride (12.65 g, 0.1 mole)

-

N,N-dimethylaniline (12.12 g, 0.1 mole)

-

Methanol (3.2 g)

-

Deionized water (9.0 g, 0.5 mole)

Procedure:

-

In a reaction vessel equipped with a stirrer and a condenser, combine benzyl chloride (12.65 g) and N,N-dimethylaniline (12.12 g).

-

Add methanol (3.2 g) to the mixture and stir until all components are fully dissolved.

-

To this solution, add water (9.0 g).

-

Heat the reaction mixture to 70°C with continuous stirring.

-

Monitor the reaction progress over time. The reaction is reported to reach 100% conversion of benzyl chloride after 3.3 hours.[3]

-

Upon completion of the reaction, the product can be recovered and purified. Standard methods include the addition of a solvent in which the quaternary ammonium salt has low solubility, followed by cooling to induce crystallization. Alternatively, the solvent can be removed by evaporation in vacuo, and the resulting residue can be recrystallized.

Visualizations

The following diagrams illustrate the synthesis pathway and the experimental workflow.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0791575A1 - Method of synthesis of a quaternary ammonium salt - Google Patents [patents.google.com]

- 4. chembk.com [chembk.com]

- 5. Benzenemethanaminium, N,N-dimethyl-N-phenyl-, chloride (1:1) | C15H18ClN | CID 76668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. nbinno.com [nbinno.com]

Solubility of Benzyldimethylphenylammonium Chloride in Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldimethylphenylammonium chloride is a quaternary ammonium salt with a molecular structure that imparts a versatile solubility profile, making it a compound of interest in various chemical and pharmaceutical applications. Its utility in organic synthesis and drug formulation is often dependent on its behavior in different solvent systems. This technical guide provides a comprehensive overview of the known solubility characteristics of benzyldimethylphenylammonium chloride, outlines a detailed experimental protocol for determining its solubility in organic solvents, and presents logical workflows relevant to its application.

Core Concepts: Structure and Solubility

Benzyldimethylphenylammonium chloride is an ionic compound characterized by a positively charged quaternary ammonium nitrogen atom. This charge is balanced by a chloride anion. The molecule also possesses significant nonpolar character due to the presence of a benzyl group and a phenyl group attached to the nitrogen atom. This amphiphilic nature—having both a hydrophilic (the charged ammonium head) and a lipophilic (the benzyl and phenyl groups) region—governs its solubility. In essence, the solubility of benzyldimethylphenylammonium chloride in a given solvent is a function of the solvent's ability to solvate both the ionic and nonpolar portions of the molecule.

Physicochemical Properties and Qualitative Solubility

| Property | Value | Reference |

| Molecular Formula | C₁₅H₁₈ClN | [1] |

| Molecular Weight | 247.76 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 134-138 °C | [2] |

| Solubility in Water | Soluble (almost transparency) | [2] |

| Solubility in Methanol | Soluble | [2] |

The solubility in polar protic solvents like water and methanol is attributed to the strong ion-dipole interactions between the solvent and the charged quaternary ammonium group.[2] For other organic solvents, the solubility is expected to vary based on their polarity, with some degree of solubility anticipated in polar aprotic solvents and lower solubility in nonpolar solvents.

Experimental Protocol for Solubility Determination

Given the limited availability of quantitative data, researchers will likely need to determine the solubility of benzyldimethylphenylammonium chloride in specific organic solvents for their applications. The following protocol describes a reliable isothermal equilibrium method for this purpose.

Objective: To determine the saturation solubility of benzyldimethylphenylammonium chloride in a specific organic solvent at a defined temperature.

Materials:

-

Benzyldimethylphenylammonium chloride (analytical grade, dried to a constant weight)

-

Organic solvent of interest (HPLC grade or higher)

-

Sealed glass vials or test tubes

-

Thermostatically controlled shaker or water bath

-

Analytical balance (readability ± 0.1 mg)

-

Syringe filters (0.22 µm, solvent-compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Pre-weighed vials for gravimetric analysis

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of solid benzyldimethylphenylammonium chloride to a series of vials. The excess solid is crucial to ensure that equilibrium is reached and undissolved solid remains.

-

Add a known volume of the organic solvent to each vial.

-

Seal the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). The time required for equilibration may need to be determined empirically.

-

-

Sample Withdrawal and Filtration:

-

Allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm solvent-compatible syringe filter into a clean, pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Concentration Determination (Gravimetric Method):

-

Accurately weigh the vial containing the filtered solution.

-

Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature well below the melting point of benzyldimethylphenylammonium chloride (134-138 °C).[2]

-

Once the solvent is completely removed and the residue is dry, weigh the vial again.

-

The mass of the dissolved benzyldimethylphenylammonium chloride is the difference between the final and initial weights of the vial.

-

-

Data Analysis and Reporting:

-

Calculate the solubility (e.g., in g/L or mg/mL) by dividing the mass of the dried residue by the volume of the supernatant collected.

-

Perform the experiment in triplicate to ensure reproducibility.

-

Report the solubility as the mean ± standard deviation and specify the temperature at which the measurement was performed.

-

Visualizations

The following diagrams illustrate the experimental workflow for determining solubility and the logical relationship between the molecular structure of benzyldimethylphenylammonium chloride and its solubility.

Caption: Experimental workflow for solubility determination.

Caption: Influence of molecular structure on solubility.

References

Leucotrope O: A Historical Perspective on its Application in Chemical Research and Textile Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Leucotrope O, a term rooted in the history of textile chemistry, represents a fascinating example of specialized chemical application from the early 20th century. While the precise chemical identity of the substance marketed under this trade name is not readily found in contemporary chemical databases, historical and technical textile literature provides a clear picture of its function and application. Primarily used as a discharge printing auxiliary, Leucotrope O played a significant role in the creation of intricate, colored patterns on dyed fabrics. This guide delves into the historical applications of Leucotrope O, its chemical nature, mechanism of action, and its place within the broader context of textile chemical research.

Chemical Nature and Properties

Leucotrope O belongs to a class of compounds known as "Leucotropes," which are generally described as products of the reaction between tertiary amines and benzoyl chloride or its sulfonated derivatives. While the exact molecular structure of Leucotrope O is not definitively documented in available literature, it is identified as an "etherification agent O". Its properties and applications were closely related to the better-documented Leucotrope W, which is identified as dimethylphenylbenzylammonium chloride.

The key distinguishing feature of Leucotrope O was its ability to form an insoluble, colored compound when it reacted with the reduced, or "leuco," form of certain dyes. This is in stark contrast to Leucotrope W, which formed a water-soluble compound that could be washed away to leave a white pattern.

Principle Application: Discharge Printing

The primary and most well-documented application of Leucotrope O was in the textile industry, specifically in a process called discharge printing. This technique involves first dyeing a fabric with a base color and then printing a pattern with a chemical paste that destroys or modifies the base color in the printed areas.

Mechanism of Action in Discharge Printing

Discharge printing with Leucotrope O was a multi-step process:

-

Fabric Preparation : A fabric, typically cotton, was dyed with a "dischargeable" dye, often a vat or sulfur dye.

-

Printing Paste Application : A printing paste containing a reducing agent (like sodium formaldehyde sulfoxylate, also known as Rongalite) and Leucotrope O was applied to the dyed fabric in the desired pattern.

-

Steaming : The fabric was then steamed. The high temperature and moisture activated the reducing agent, which converted the dye in the printed areas to its colorless (leuco) form.

-

Reaction with Leucotrope O : Leucotrope O in the printing paste would then react with the newly formed leuco dye. This reaction produced a new, insoluble, orange-colored compound that was fixed to the fabric fibers.

-

Washing : A final washing step removed any unreacted chemicals and residual dye, revealing the colored, discharged pattern against the original background color.

The insolubility of the compound formed with Leucotrope O was crucial for its use in creating colored discharge effects.[1]

Quantitative Data: Printing Paste Formulations

While extensive quantitative data on the performance of Leucotrope O is scarce in historical records, some formulations for discharge printing pastes have been documented. The following table provides an example of a white discharge paste formulation from a patent, which could be adapted for colored discharge by the inclusion of Leucotrope O and a discharge-resistant dye.

| Component | Percentage (%) | Purpose |

| Primary Paste | 50 - 60 | Thickening agent carrier |

| Leucotrope | 1 - 10 | Discharge assistant |

| Water | Balance | Solvent |

| Marcocion P dye stuff (for color discharge) | Variable | Coloring agent |

| Saleratus (for color discharge) | 2 - 4 | Alkaline activator |

Note: The components in italics are for a colored discharge paste, adapted from a similar formulation for white discharge.

Experimental Protocols

-

Fabric Dyeing : A cotton swatch is dyed with a dischargeable vat dye according to standard procedures.

-

Paste Preparation : A printing paste is prepared with the formulation described in the table above. For a colored discharge, Leucotrope O and a discharge-resistant illuminating dye would be incorporated into the paste.

-

Printing : The paste is applied to the dyed and dried cotton swatch using a screen or block printing method.

-

Drying : The printed fabric is air-dried or dried in a low-temperature oven.

-

Steaming : The fabric is steamed at 100-105°C for 5-10 minutes to activate the discharge reaction.

-

Washing and Soaping : The steamed fabric is thoroughly rinsed in cold water, then washed in a hot soap solution to remove the thickener and any byproducts, and finally rinsed again.

-

Drying : The finished fabric is dried.

Visualizing the Process and Chemical Interactions

The following diagrams illustrate the workflow of discharge printing with Leucotrope O and the conceptual chemical pathway.

Historical Context and Significance

The development of Leucotrope O and similar discharge printing auxiliaries was a significant advancement in textile manufacturing. It allowed for the creation of highly detailed and multi-colored designs on dark backgrounds, which was difficult to achieve with direct printing methods of the time. This chemical innovation expanded the aesthetic possibilities for printed textiles and was a key part of the chemical toolkit for textile chemists and colorists in the first half of the 20th century. The shift towards newer, more efficient, and more environmentally benign printing methods has led to the decline in the use of these older chemicals, which is likely why detailed information about them is now primarily of historical interest.

Conclusion

Leucotrope O serves as a valuable case study in the history of applied chemical research. While the specific details of its chemical structure may be lost to time, its functional role in textile chemistry is well-documented. As an agent that enabled the creation of colored discharge prints, it represents a clever manipulation of dye chemistry to achieve a specific artistic and commercial goal. For modern researchers, the story of Leucotrope O highlights the ingenuity of early industrial chemists and provides a window into the historical evolution of textile processing.

References

An In-depth Technical Guide to the Safe Handling of Benzyl-dimethyl-phenylazanium Chloride

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for benzyl-dimethyl-phenylazanium chloride (CAS No. 3204-68-0), a quaternary ammonium compound. Adherence to these guidelines is critical to ensure the safety of laboratory personnel and the integrity of research.

Chemical Identification and Physical Properties

This compound, also known as N-benzyl-N,N-dimethylanilinium chloride or benzyldimethylphenylammonium chloride, is a white to off-white powder.[1] Key physical and chemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 3204-68-0 |

| Molecular Formula | C₁₅H₁₈ClN |

| Molecular Weight | 247.76 g/mol [2] |

| Appearance | White to off-white or ivory powder[1] |

| Melting Point | 108-110 °C[1] |

| Water Solubility | Almost transparent in H₂O[1] |

| EC Number | 221-707-2[1] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals. The primary hazards are acute oral toxicity, severe skin corrosion, and high toxicity to aquatic life.[1][2][3]

| Hazard Class | GHS Category | Hazard Statement |

| Acute toxicity, Oral | Category 4 | H302: Harmful if swallowed[1][2] |

| Skin corrosion/irritation | Sub-category 1B | H314: Causes severe skin burns and eye damage[1][2] |

| Hazardous to the aquatic environment, short-term (Acute) | Acute 1 | H400: Very toxic to aquatic life[1][2] |

Signal Word: Danger[1]

Pictograms:

Mechanism of Toxicity

As a quaternary ammonium compound (QAC), the primary mechanism of toxicity for this compound is the disruption of cellular membranes.[3] The cationic head group of the molecule interacts with the negatively charged components of microbial and mammalian cell membranes, leading to a loss of membrane integrity, leakage of cellular contents, and ultimately cell death.[3] Some studies on QACs have also indicated the induction of oxidative stress through the generation of reactive oxygen species (ROS) and the activation of apoptotic pathways.[3][4]

Caption: General mechanism of QAC-induced cytotoxicity.

Safe Handling and Personal Protective Equipment (PPE)

Due to its hazardous nature, strict adherence to safety protocols is mandatory when handling this compound.

Engineering Controls:

-

Handle in a well-ventilated place, preferably within a chemical fume hood.[1]

-

Ensure that eyewash stations and safety showers are readily accessible.[5]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[5]

-

Skin Protection: Wear suitable protective clothing and chemical-resistant gloves (e.g., nitrile rubber).[1][6]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator.[5]

General Hygiene Practices:

-

Wash hands thoroughly after handling.[1]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[1]

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation of dust and aerosols.[1]

-

Use non-sparking tools to prevent electrostatic discharge.[1]

Storage and Disposal

Storage:

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

-

Store locked up.[1]

-

Store apart from incompatible materials such as strong oxidizing agents.[1]

Disposal:

-

Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][7]

First-Aid Measures

In case of exposure, seek immediate medical attention and show the safety data sheet to the attending physician.[3]

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration.[8]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes.[3][7]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

If Swallowed: Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor immediately.[3]

Experimental Protocols for Hazard Determination

The GHS classifications for this compound are based on standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD). Below are summaries of the methodologies for the key toxicological endpoints.

Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)

This method is designed to classify a substance into a toxicity category based on the oral lethal dose 50 (LD50).[9]

Methodology:

-

Animal Model: Typically, rodents (rats or mice) are used.[5]

-

Dosing: A single dose of the substance is administered orally via gavage to a small group of animals (usually 3).[9]

-

Stepwise Procedure: The test is conducted in a stepwise manner, with the outcome of the first group determining the dose for the next group. Dosing is initiated at a level expected to cause some mortality.[9]

-

Observation Period: Animals are observed for signs of toxicity and mortality for up to 14 days.[10]

-

Endpoint: The LD50 is not precisely determined, but rather the substance is assigned to a GHS category based on the observed mortality at specific dose levels.[9]

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test Method (OECD Guideline 431)

This in vitro method assesses the potential of a chemical to cause skin corrosion.[6]

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis model is used, which mimics the structure and function of the human epidermis.[6][11]

-

Application: The test chemical is applied topically to the surface of the RhE tissue.[6][11]

-

Exposure: The tissue is exposed to the chemical for specific time points (e.g., 3 minutes and 1 hour).[6]

-

Viability Assessment: After exposure, the cell viability of the RhE tissue is determined using a colorimetric assay, such as the MTT assay.[11][12]

-

Endpoint: A chemical is classified as corrosive if the cell viability falls below a certain threshold (e.g., <50% after 3 minutes of exposure or <15% after 1 hour of exposure).[6]

Fish, Acute Toxicity Test (OECD Guideline 203)

This test determines the acute lethal toxicity of a substance to fish in freshwater.[1]

Methodology:

-

Test Organism: A variety of fish species can be used, such as zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).[1][13]

-

Exposure: Fish are exposed to a range of concentrations of the test substance in water for a 96-hour period under controlled conditions (temperature, light, etc.).[1][2]

-

Observations: Mortalities are recorded at 24, 48, 72, and 96 hours.[1][2]

-

Endpoint: The primary endpoint is the median lethal concentration (LC50), which is the concentration of the substance that is lethal to 50% of the test fish over the 96-hour period.[1][2] This value is used to classify the substance for its acute hazard to the aquatic environment.

Emergency Procedures for Spills and Leaks

Personal Precautions:

-

Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, and eye/face protection.[14]

-

Evacuate personnel from the spill area.[15]

Environmental Precautions:

-

Prevent the substance from entering drains, sewers, or waterways.[14]

Methods for Cleaning Up:

-

For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[14]

-

For large spills, dike the area to contain the spill and collect the material for disposal.[12]

-

Clean the spill area thoroughly with a suitable decontamination solution.

Caption: Workflow for responding to a spill of this compound.

References

- 1. biotecnologiebt.it [biotecnologiebt.it]

- 2. oecd.org [oecd.org]

- 3. Quaternary Ammonium Compound Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Frontiers | Quaternary ammonium compounds in hypersensitivity reactions [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. oecd.org [oecd.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. scribd.com [scribd.com]

- 11. Study Design of EpiSkin-In Vitro Skin Corrosion (OECD 431) - Tox Lab [toxlab.co]

- 12. thepsci.eu [thepsci.eu]

- 13. eurofins.com.au [eurofins.com.au]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

Spectroscopic Analysis of Benzyl-Dimethyl-Phenylazanium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for benzyl-dimethyl-phenylazanium chloride, a quaternary ammonium salt with applications in various fields of chemical research and development. This document presents available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), along with detailed experimental protocols for data acquisition.

Introduction

This compound is a quaternary ammonium compound characterized by a central nitrogen atom covalently bonded to a benzyl group, two methyl groups, and a phenyl group, with a chloride counter-ion. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in synthesis, catalysis, and materials science. This guide serves as a central repository for its spectroscopic signature.

Spectroscopic Data

The following sections summarize the key spectroscopic data for this compound. The data is presented in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.8 - 7.5 | Multiplet | 5H | Aromatic protons (Phenyl group) |

| ~7.4 - 7.2 | Multiplet | 5H | Aromatic protons (Benzyl group) |

| ~5.6 | Singlet | 2H | CH₂ (Benzyl group) |

| ~3.9 | Singlet | 6H | N-(CH₃)₂ (Dimethyl groups) |

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| ~140 - 125 | Aromatic Carbons (Phenyl & Benzyl groups) |

| ~65 | CH₂ (Benzyl group) |

| ~50 | N-(CH₃)₂ (Dimethyl groups) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 - 3000 | Medium | Aromatic C-H stretch |

| ~3000 - 2850 | Medium | Aliphatic C-H stretch (from methyl and methylene groups) |

| ~1600, ~1480 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1450 | Medium | C-H bend (methyl and methylene groups) |

| ~760, ~700 | Strong | C-H out-of-plane bending for monosubstituted and substituted benzene rings |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. For this compound, the primary ion observed is the cation.

| m/z (Mass-to-Charge Ratio) | Relative Intensity (%) | Assignment |

| 212.15 | High | [M]⁺ (C₁₅H₁₈N)⁺ |

| 121.09 | High | [C₈H₁₁N]⁺ Fragment |

| 91.05 | Very High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), or Deuterium Oxide (D₂O)). The solution is then transferred to a 5 mm NMR tube.

-

Instrumentation: A high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons, is used.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment is utilized.

-

Number of Scans: 16 to 64 scans are typically acquired to ensure a good signal-to-noise ratio.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is set between scans.

-

Spectral Width: A spectral width of approximately 16 ppm is used.

-

Referencing: The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., Tetramethylsilane, TMS).

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., zgpg30) is used to simplify the spectrum to single lines for each carbon environment.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

-

Spectral Width: A spectral width of approximately 250 ppm is used.

-

Referencing: The chemical shifts are referenced to the deuterated solvent signal.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet Method: 1-2 mg of finely ground this compound is intimately mixed with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

Spectral Range: The spectrum is typically recorded in the mid-infrared range, from 4000 to 400 cm⁻¹.

-

Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background Correction: A background spectrum of the empty sample compartment (or the clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry

-

Sample Preparation: A dilute solution of this compound (approximately 1 mg/mL) is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Instrumentation: An Electrospray Ionization Mass Spectrometer (ESI-MS) is typically used for the analysis of quaternary ammonium salts.

-

Data Acquisition:

-

Ionization Mode: The instrument is operated in the positive ion mode to detect the cationic species.

-

Mass Range: The data is acquired over a mass range that includes the expected molecular ion (e.g., m/z 50-500).

-

Source Parameters: The capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to achieve maximum signal intensity and stability.

-

Fragmentation Analysis (MS/MS): To obtain structural information, collision-induced dissociation (CID) can be performed on the parent ion (m/z 212.15) to generate a fragmentation pattern.

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Logical workflow for the spectroscopic analysis of a synthesized compound.

Conclusion

The spectroscopic data and protocols provided in this guide offer a comprehensive resource for the characterization of this compound. The combination of NMR, IR, and MS techniques allows for unambiguous structural confirmation, which is essential for its use in research and development. The methodologies described herein can be adapted for the analysis of other quaternary ammonium salts and related organic compounds.

An In-depth Technical Guide on the Thermal Stability and Degradation of Benzyl-dimethyl-phenylazanium Chloride

Introduction

Benzyl-dimethyl-phenylazanium chloride is a quaternary ammonium compound. Quaternary ammonium salts are a class of compounds with diverse applications, including as phase transfer catalysts, surfactants, and antimicrobial agents. Their thermal stability is a critical parameter for their safe handling, storage, and application, particularly at elevated temperatures. This guide explores the anticipated thermal stability and degradation pathways of this compound, drawing parallels from closely related analogues.

Predicted Thermal Stability

The thermal stability of quaternary ammonium salts is influenced by factors such as the nature of the organic substituents on the nitrogen atom and the counter-ion. For this compound, the presence of both a benzyl and a phenyl group attached to the quaternary nitrogen is expected to influence its decomposition profile.

Based on data from analogous compounds like benzalkonium chloride, the thermal decomposition of this compound is likely to occur in a single step at elevated temperatures. For instance, benzalkonium chloride exhibits a weight loss beginning at approximately 180°C and completing around 300°C when analyzed by Thermogravimetric Analysis (TGA)[1]. It is plausible that this compound would have a similar decomposition range, though the specific temperatures may vary.

Predicted Thermal Degradation Pathways

The thermal decomposition of quaternary ammonium salts typically proceeds through two primary mechanisms: Hofmann elimination and nucleophilic substitution (SN2 reaction).

3.1. Hofmann Elimination

The Hofmann elimination is a well-established pathway for the decomposition of quaternary ammonium hydroxides, leading to the formation of an alkene and a tertiary amine.[2][3][4][5][6] While this compound is a chloride salt, at high temperatures, the chloride ion can act as a base to facilitate an E2 elimination reaction. For this compound, a β-hydrogen is available on the benzyl group. Abstraction of this proton by the chloride ion would lead to the formation of toluene and N,N-dimethylaniline.

3.2. Nucleophilic Substitution (SN2 Reaction)

Alternatively, the chloride ion can act as a nucleophile and attack one of the carbon atoms adjacent to the positively charged nitrogen atom.[7] In the case of this compound, the benzylic carbon is particularly susceptible to nucleophilic attack due to the stability of the resulting benzyl radical or cation. This pathway would yield benzyl chloride and N,N-dimethylaniline. Another possibility is the attack on a methyl group, which would produce methyl chloride and N-benzyl-N-methylaniline. The cleavage of the carbon-nitrogen bond is reported to occur preferentially in the order: benzyl > methyl > ethyl.[8]

Upon further heating, the initial degradation products can undergo subsequent decomposition, leading to the formation of smaller volatile molecules. When heated to decomposition, quaternary ammonium chlorides are known to emit toxic fumes of nitrogen oxides and hydrogen chloride.

Data Presentation

Table 1: Predicted Thermal Decomposition Data for this compound (Based on Analogue Data)

| Parameter | Predicted Value/Range | Analytical Technique | Reference (Analogue Compound) |

| Decomposition Onset | ~180 °C | Thermogravimetric Analysis (TGA) | [1] |

| Decomposition Range | 180 - 300 °C | Thermogravimetric Analysis (TGA) | [1] |

| Primary Degradation Products | N,N-Dimethylaniline, Benzyl chloride, Toluene, Methyl chloride, N-Benzyl-N-methylaniline | Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC/MS) | Inferred from known mechanisms |

| Secondary Degradation Products | Nitrogen Oxides (NOx), Hydrogen Chloride (HCl) | Evolved Gas Analysis (EGA) | General knowledge for similar compounds |

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of this compound.

Instrumentation: A calibrated thermogravimetric analyzer.

Procedure:

-

Accurately weigh 5-10 mg of the this compound sample into a clean, inert TGA crucible (e.g., alumina or platinum).

-

Place the crucible onto the TGA balance.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 50-100 mL/min) to provide an inert atmosphere.

-

Heat the sample from ambient temperature (e.g., 25°C) to a final temperature of approximately 600°C at a constant heating rate (e.g., 10°C/min).

-

Continuously record the sample mass as a function of temperature.

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition, the temperature of maximum mass loss rate (from the derivative of the TGA curve, DTG), and the residual mass.

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, phase transitions, and enthalpy of decomposition of this compound.

Instrumentation: A calibrated differential scanning calorimeter.

Procedure:

-

Accurately weigh 2-5 mg of the this compound sample into a clean aluminum DSC pan.

-

Hermetically seal the pan to prevent any loss of volatile decomposition products.

-

Place the sealed sample pan and an empty sealed reference pan into the DSC cell.

-

Purge the DSC cell with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min).

-

Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 350°C) at a constant heating rate (e.g., 10°C/min).

-

Record the heat flow to the sample relative to the reference as a function of temperature.

-

Analyze the resulting DSC thermogram to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition), and to quantify the associated enthalpy changes.

Mandatory Visualization

Caption: Predicted thermal degradation pathways of this compound.

Caption: Experimental workflow for thermal analysis.

References

- 1. researchgate.net [researchgate.net]

- 2. Hofmann elimination - Wikipedia [en.wikipedia.org]

- 3. Hofmann Elimination Reaction | Definition, Mechanism & Applications [allen.in]

- 4. Hofmann Elimination | NROChemistry [nrochemistry.com]

- 5. Hofmann Elimination Reaction: Mechanism, Examples & Applications | AESL [aakash.ac.in]

- 6. byjus.com [byjus.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Analysis of quaternary ammonium salts by gas chromatography and GC-MS method using pyrolysis technique [jstage.jst.go.jp]

Methodological & Application

Application Notes and Protocols: Benzyl-dimethyl-phenylazanium Chloride as a Phase Transfer Catalyst

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phase transfer catalysis (PTC) is a powerful synthetic methodology that facilitates reactions between reactants located in immiscible phases, typically an aqueous and an organic phase. This technique is of paramount importance in organic synthesis, including pharmaceutical and agrochemical development, as it allows for the use of a wider range of starting materials, often under milder reaction conditions, leading to increased reaction rates and higher yields. At the heart of PTC is the phase transfer catalyst, a substance that transports a reactant from one phase to another where the reaction occurs.

Benzyl-dimethyl-phenylazanium chloride, a quaternary ammonium salt, serves as an effective phase transfer catalyst. Its structure, featuring both lipophilic (benzyl and phenyl groups) and hydrophilic (charged ammonium center) components, enables it to shuttle anionic reactants from an aqueous phase into an organic phase, thereby accelerating the reaction. These application notes provide an overview of the mechanism, applications, and a detailed experimental protocol for a representative reaction using a closely related benzyl-substituted quaternary ammonium salt, which can be adapted for use with this compound.

Mechanism of Phase Transfer Catalysis

The fundamental principle of phase transfer catalysis using a quaternary ammonium salt like this compound involves the formation of an ion pair between the catalyst's cation (Q+) and the reactant's anion (A-) from the aqueous phase. This newly formed, lipophilic ion pair [Q+A-] can then traverse the phase boundary into the organic phase. Once in the organic phase, the anion is in a less solvated and therefore more reactive state, allowing it to readily react with the organic substrate. After the reaction, the catalyst cation pairs with the leaving group anion and returns to the aqueous phase to repeat the catalytic cycle.

Application Notes and Protocols for Benzyldimethylphenylammonium Chloride and its Analogs as Surfactants

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzyldimethylphenylammonium chloride and its more widely utilized structural analogs, such as benzalkonium chloride (BKC), are cationic surfactants belonging to the quaternary ammonium compound class. These molecules possess a positively charged hydrophilic head group and a hydrophobic tail, enabling them to reduce surface tension at interfaces.[1] Their amphiphilic nature makes them valuable excipients in a wide range of pharmaceutical and research applications, primarily as antimicrobial preservatives, antiseptics, and formulation aids.[2][3]

This document provides detailed application notes and experimental protocols for the use of these cationic surfactants in research and drug development settings.

Physicochemical Properties and Quantitative Data

Benzyldimethylphenylammonium chloride and its analogs are typically white or yellowish-white powders, gels, or flakes. They are very soluble in water, ethanol, and acetone.[4][5] The surfactant properties are influenced by the length of the alkyl chain (R group). For benzalkonium chloride, the C12 and C14 homologs are the most common and exhibit the highest biocidal activity.[6]

Table 1: Typical Concentrations of Benzalkonium Chloride (BKC) in Pharmaceutical Formulations

| Application | Formulation Type | Typical Concentration (% w/v) | Reference(s) |

| Antimicrobial Preservative | Ophthalmic Solutions | 0.01 - 0.02 | [7] |

| Antimicrobial Preservative | Nasal Sprays | 0.005 - 0.2 | [8] |

| Antimicrobial Preservative | Otic (Ear) Formulations | 0.002 - 0.02 | [4] |

| Antiseptic | Topical Solutions | 0.1 - 0.5 | [2] |

| Disinfectant | Preoperative Skin Disinfection | Tincture 1:750 | [3] |

Table 2: Critical Micelle Concentration (CMC) of Benzalkonium Chloride (BKC)

| Medium | Method | CMC (approximate) | Reference(s) |

| Aqueous Solution | Not specified | 0.008% | [7] |

| 0.5 M NaCl | Surface-Enhanced Raman Scattering (SERS) | ~0.15 mM | [8] |

Experimental Protocols

Protocol for Determination of Critical Micelle Concentration (CMC)

The critical micelle concentration (CMC) is the concentration at which surfactant molecules begin to form micelles in a solution. This is a key parameter for characterizing surfactant behavior.

Materials:

-

Benzyldimethylphenylammonium chloride or Benzalkonium Chloride (BKC)

-

High-purity deionized water

-

Conductivity meter

-

Magnetic stirrer and stir bar

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a stock solution: Accurately weigh a known amount of the surfactant and dissolve it in a volumetric flask with deionized water to prepare a stock solution of a concentration significantly above the expected CMC.

-

Prepare a series of dilutions: Prepare a series of dilutions of the stock solution in volumetric flasks. The concentration range should span below and above the expected CMC.

-

Measure conductivity:

-

Place a known volume of deionized water in a beaker with a magnetic stir bar and measure its initial conductivity.

-

Sequentially add small, known volumes of the concentrated surfactant stock solution to the water, allowing the solution to equilibrate while stirring.

-

Record the conductivity after each addition.

-

-

Data Analysis:

-

Plot the measured conductivity as a function of the surfactant concentration.

-

The plot will typically show two linear regions with different slopes.

-

The intersection of these two lines corresponds to the CMC.

-

Workflow for CMC Determination

Caption: Workflow for determining the Critical Micelle Concentration (CMC).

Protocol for Preparation of an Oil-in-Water (O/W) Emulsion

This protocol describes a general method for preparing an oil-in-water emulsion using benzyldimethylphenylammonium chloride or its analogs as a cationic surfactant.

Materials:

-

Benzyldimethylphenylammonium chloride or Benzalkonium Chloride (BKC)

-

Oil phase (e.g., mineral oil, soybean oil)

-

Aqueous phase (deionized water)

-

Homogenizer (e.g., high-shear mixer or sonicator)

-

Beakers and graduated cylinders

-

Heating plate and magnetic stirrer (if using solid lipids or waxes)

Procedure:

-

Prepare the aqueous phase: Dissolve the desired amount of BKC in the aqueous phase with gentle stirring.

-

Prepare the oil phase: If using any solid or semi-solid components in the oil phase, heat them until they are melted and homogenous.

-

Pre-emulsification: Slowly add the oil phase to the aqueous phase while stirring at a moderate speed with a magnetic stirrer. This will form a coarse emulsion.

-

Homogenization: Subject the coarse emulsion to high-energy homogenization using a high-shear mixer or sonicator to reduce the droplet size and form a stable emulsion. The duration and intensity of homogenization will depend on the specific equipment and desired droplet size.

-

Cooling (if applicable): If the emulsion was heated, allow it to cool to room temperature with gentle stirring.

-

Characterization: Characterize the emulsion for properties such as droplet size, zeta potential, and stability over time.

Workflow for O/W Emulsion Preparation

Caption: General workflow for preparing an oil-in-water emulsion.

Protocol for Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for the quantitative analysis of benzalkonium chloride in a pharmaceutical formulation. The specific parameters may need to be optimized for the particular formulation matrix.

Materials and Equipment:

-

HPLC system with a UV detector

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)

-

Benzalkonium chloride reference standard

-

Mobile phase: A mixture of a buffer (e.g., phosphate buffer, pH 5.5) and an organic solvent (e.g., acetonitrile) in a 40:60 v/v ratio.

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of the BKC reference standard in the mobile phase.

-

Prepare a series of working standard solutions by diluting the stock solution to cover the expected concentration range of the samples.

-

-

Preparation of Sample Solution:

-

Accurately weigh or measure a known amount of the formulation.

-

Dilute the sample with the mobile phase to a concentration within the range of the standard curve.

-

Filter the sample solution through a 0.45 µm syringe filter before injection.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column

-

Mobile Phase: Phosphate buffer (pH 5.5) : Acetonitrile (40:60, v/v)

-

Flow Rate: 1 mL/min

-

Detection Wavelength: 210 nm

-

Injection Volume: 50 µL

-

-

Analysis:

-

Inject the standard solutions to generate a calibration curve (peak area vs. concentration).

-

Inject the sample solutions.

-

Quantify the amount of BKC in the sample by comparing its peak area to the calibration curve.

-

Applications in Drug Development

Benzyldimethylphenylammonium chloride and its analogs have several important applications in drug development due to their surfactant and antimicrobial properties.

Logical Relationship of Applications

Caption: Applications of benzyldimethylphenylammonium chloride and its analogs.

Safety and Handling

Benzyldimethylphenylammonium chloride and its analogs can cause skin and eye irritation, especially in concentrated forms.[9] It is important to handle these compounds with appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the manufacturer.

Incompatibilities

Benzalkonium chloride is a cationic surfactant and is incompatible with anionic surfactants (such as soaps), citrates, iodides, nitrates, permanganates, salicylates, silver salts, and tartrates.[3][8] It can also be inhibited by high concentrations of non-ionic surfactants like Tween™ and lecithin.[8] These incompatibilities should be considered during formulation development.

References

- 1. japsonline.com [japsonline.com]

- 2. benchchem.com [benchchem.com]

- 3. saspublishers.com [saspublishers.com]

- 4. phexcom.com [phexcom.com]

- 5. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 6. Benzalkonium Chlorides: Uses, Regulatory Status, and Microbial Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ema.europa.eu [ema.europa.eu]

- 8. novonordiskpharmatech.com [novonordiskpharmatech.com]

- 9. jsirjournal.com [jsirjournal.com]

Application of Benzyl-dimethyl-phenylazanium Chloride in Organic Synthesis: A Review of Potential Uses and Methodologies

Introduction

Benzyl-dimethyl-phenylazanium chloride, also known by synonyms such as N-Benzyl-N,N-dimethylbenzenaminium chloride, benzyldimethylphenylammonium chloride, and Leucotrope O, is a quaternary ammonium salt.[1][2] In the field of organic synthesis, its primary and most significant application is as a phase-transfer catalyst (PTC).[1] Phase-transfer catalysis is a powerful technique that facilitates reactions between reactants located in different immiscible phases, such as an organic solvent and an aqueous solution.[1] By transporting a reactant from one phase to another where the reaction can proceed, PTCs like this compound can significantly enhance reaction rates, improve yields, and enable the use of milder reaction conditions.

Principle of Phase-Transfer Catalysis

The fundamental role of a phase-transfer catalyst like this compound is to transport an anion from an aqueous or solid phase into an organic phase where the substrate is dissolved. The lipophilic (fat-loving) character of the benzyl and phenyl groups in the catalyst allows it to be soluble in organic solvents, while the positively charged quaternary ammonium center can pair with an anion. This ion pair is then able to traverse the phase boundary. In the organic phase, the anion is weakly solvated and therefore highly reactive, leading to a significant acceleration of the reaction.

Potential Applications in Organic Synthesis

Based on its structure and the principles of phase-transfer catalysis, this compound can be considered for a variety of synthetic transformations. The following table summarizes potential reaction types where this catalyst could be applied, along with typical substrates and products.

| Reaction Type | Reactant 1 (Organic Phase) | Reactant 2 (Aqueous/Solid Phase) | Product | Potential Catalyst Loading |

| Williamson Ether Synthesis | Alkyl halide (e.g., Benzyl chloride) | Alcohol/Phenol + NaOH/KOH | Ether | 1-10 mol% |

| Alkylation of Active Methylene Compounds | Phenylacetonitrile, Malonic ester | Alkyl halide + NaOH/KOH | Alkylated product | 1-10 mol% |

| Nucleophilic Substitution | Alkyl halide | NaCN, NaN₃, NaSCN | Nitrile, Azide, Thiocyanate | 1-10 mol% |

| Oxidation | Alcohol, Alkene | KMnO₄, K₂Cr₂O₇ | Aldehyde, Ketone, Carboxylic acid | 1-5 mol% |

| Dichlorocyclopropanation | Alkene | Chloroform + NaOH | Dichlorocyclopropane | 1-5 mol% |

Note: The catalyst loading percentages are typical for phase-transfer catalyzed reactions and would require optimization for specific applications of this compound.

Experimental Protocols (Representative Examples)

The following protocols are for well-established phase-transfer catalyzed reactions. While these examples utilize other common PTCs, this compound could be substituted and the reaction conditions optimized.

Protocol 1: Williamson Ether Synthesis of Benzyl Propyl Ether

This protocol describes the synthesis of benzyl propyl ether from benzyl chloride and propanol using a phase-transfer catalyst.

Materials:

-

Benzyl chloride

-

n-Propanol

-

Sodium hydroxide (50% aqueous solution)

-

This compound (or a similar PTC like tetrabutylammonium bromide)

-

Toluene

-

Deionized water

-